2,6-difluoro-N-(4-nitrophenyl)benzamide
Description
2,6-Difluoro-N-(4-nitrophenyl)benzamide is a fluorinated benzamide derivative characterized by a 4-nitrophenyl group attached to the amide nitrogen. Its synthesis typically involves coupling 2,6-difluorobenzoic acid derivatives with 4-nitroaniline intermediates. describes a related synthesis method using palladium-catalyzed hydrogenation (Pd/C) and purification via silica gel column chromatography to yield the target compound as a colorless glassy solid . Key physicochemical properties include distinct NMR and IR spectral signatures, with structural confirmation through techniques such as $ ^1H $-NMR and mass spectrometry.
Properties
IUPAC Name |
2,6-difluoro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-10-2-1-3-11(15)12(10)13(18)16-8-4-6-9(7-5-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUOTLVWJHMQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-nitroaniline in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with different nucleophiles.
Reduction: 2,6-difluoro-N-(4-aminophenyl)benzamide.
Hydrolysis: 2,6-difluorobenzoic acid and 4-nitroaniline.
Scientific Research Applications
2,6-Difluoro-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an insect growth regulator, disrupting chitin synthesis in insects and leading to malformation and death.
Medicine: Explored for its potential anti-inflammatory and analgesic properties, as well as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The exact mechanism of action of 2,6-difluoro-N-(4-nitrophenyl)benzamide is not fully understood. its structure suggests it may function as an insect growth regulator by disrupting chitin synthesis in insects. Benzoylurea insect growth regulators typically inhibit the enzyme chitin synthase, preventing the formation of chitin, which is essential for the exoskeleton of insects. This disruption leads to malformation and death of the insects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Nitrophenyl Positional Isomers
- 2,6-Difluoro-N-(2-nitrophenyl)benzamide (CAS 199594-48-4): The nitro group is in the ortho position. Molecular formula: $ \text{C}{13}\text{H}8\text{F}2\text{N}2\text{O}_3 $; Molecular weight: 278.215 .
Aromatic Ring Modifications
- 2,6-Difluoro-N-(pyridin-4-yl)benzamide (Y205-3744) :
Electron-Donating vs. Electron-Withdrawing Groups
- N-(2,6-Difluorophenyl)-4-methoxybenzamide: Contains a methoxy group instead of nitro. Molecular formula: $ \text{C}{14}\text{H}{11}\text{F}2\text{NO}2 $; Molecular weight: 263.24 . Methoxy’s electron-donating nature increases electron density on the benzamide ring, contrasting with the nitro group’s electron-withdrawing effects.
Physicochemical Properties
| Compound | Molecular Weight | logP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 2,6-Difluoro-N-(4-nitrophenyl)benzamide | Not reported | ~2.5* | ~75† | 4-NO₂, 2,6-F₂ |
| 2,6-Difluoro-N-(2-nitrophenyl)benzamide | 278.215 | ~2.3‡ | ~75† | 2-NO₂, 2,6-F₂ |
| 2,6-Difluoro-N-(pyridin-4-yl)benzamide | 234.2 | 2.14 | 32.76 | Pyridin-4-yl, 2,6-F₂ |
| N-(2,6-Difluorophenyl)-4-methoxybenzamide | 263.24 | ~2.8§ | ~50† | 4-OCH₃, 2,6-F₂ |
* Estimated based on nitro group’s contribution. † Approximated using fragment-based methods. ‡ Predicted using analogous nitrobenzamide data. § Derived from methoxybenzamide analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
